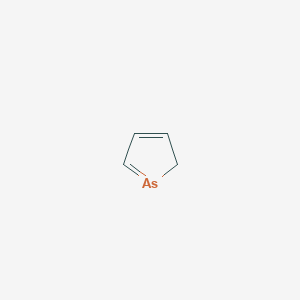
2H-arsole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 1 and 3. It is a tautomer of a 3H-arsole and a 1H-arsole.
Wissenschaftliche Forschungsanwendungen
Materials Science
Optical Properties and Mechanochromism
Recent studies have demonstrated that 2H-arsole exhibits interesting optical properties, including mechanochromism, where the compound changes color under mechanical stress. Research conducted by Kensuke Naka and colleagues at the Kyoto Institute of Technology revealed that crushing 2,5-diarylarsole crystals causes distinct spectral shifts from orange to bright yellow. This property is attributed to the low aromaticity of arsoles and their high structural stability, making them suitable for applications in smart materials and sensors .
Table 1: Optical Properties of this compound Derivatives
| Compound | Color Change | Mechanism |
|---|---|---|
| 2,5-Diarylarsole | Orange to Bright Yellow | Mechanochromic response |
| Phosphole | Minimal change | Less amenable to modification |
Coordination Chemistry
Dative Bonding and Complex Formation
this compound can act as a ligand in coordination complexes. Studies have shown that arsolyl-supported intermetallic complexes can be formed through dative bonding. For instance, the reaction of arsoles with transition metals leads to the formation of stable complexes with unique structural characteristics. These complexes have been characterized using various spectroscopic techniques, revealing insights into their electronic properties and potential reactivity .
Table 2: Summary of Arsolyl Complexes
| Complex | Metal | Yield (%) | Notable Properties |
|---|---|---|---|
| [Co(CO)₂(η⁵-AsC₄R₄)] | Cobalt | Modest | Air-sensitive |
| [Mn₂(CO)₁₀] | Manganese | Low | Cleavage of As-Ph bond observed |
Biochemical Applications
Potential Therapeutic Uses
While primarily studied for their chemical properties, arsoles also show promise in biochemistry. Investigations into their cytotoxic effects have indicated that certain arsole derivatives may possess anticancer activity. For example, compounds derived from arsoles have been tested against various cancer cell lines, demonstrating significant cytotoxicity . The mechanism is believed to involve the induction of apoptosis in cancer cells.
Table 3: Cytotoxicity of Arsole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Arsole Derivative A | HepG2 (Liver) | 2.57 | Apoptosis induction |
| Arsole Derivative B | MDA-MB-231 (Breast) | Varies | Cell cycle disruption |
Case Studies
Case Study 1: Mechanochromic Behavior
In a study focused on the mechanochromic behavior of arsoles, researchers synthesized various derivatives and subjected them to mechanical stress tests. The results showed a consistent color change across multiple samples, confirming the potential for these materials in developing responsive coatings and sensors .
Case Study 2: Coordination Complex Stability
Another investigation examined the stability of arsolyl complexes under varying environmental conditions. The study found that while some complexes remained stable under air exposure, others displayed significant degradation over time. This highlighted the importance of selecting appropriate ligands for desired stability in practical applications .
Analyse Chemischer Reaktionen
Coordination Chemistry
2H-Arsol exhibits robust donor properties, forming complexes with transition metals:
-
Cobalt Carbonyl Reactions :
[Co2(CO)8]+2H−Arsol→[Co(CO)2(η5−AsC4R4)]
These η⁵-arsolyl complexes (2a–e) are air-sensitive, with yields optimized via anaerobic chromatography . -
Mercury(II) Chloride Adducts :
2H−Arsol+HgCl2→[2c⋅HgCl(μ−Cl)]2
Crystallography reveals two isomers (syn and anti) with μ-Cl bridging .
Reactivity Comparisons
Arsenic’s lower electronegativity vs. phosphorus impacts reactivity:
-
Addition Reactions :
Arsolyl rings (As=C) react faster than phospholyl (P=C) analogs with nucleophiles . -
Halogen Abstraction :
AsCl3+LewisAcids→[As+]
Phosphorus analogs (e.g., phosphenium ions) show lower reactivity .
Structural Insights
Crystallographic data highlight bonding nuances:
Eigenschaften
Molekularformel |
C4H5As |
|---|---|
Molekulargewicht |
128 g/mol |
IUPAC-Name |
2H-arsole |
InChI |
InChI=1S/C4H5As/c1-2-4-5-3-1/h1-3H,4H2 |
InChI-Schlüssel |
FSEACDQJKJPNJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=[As]1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















